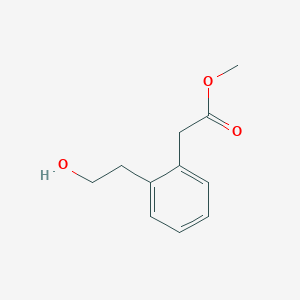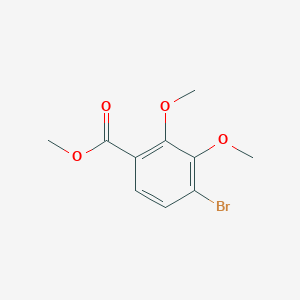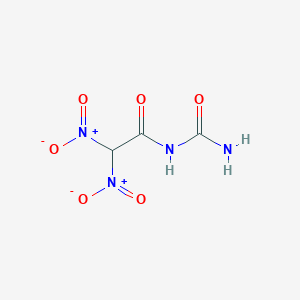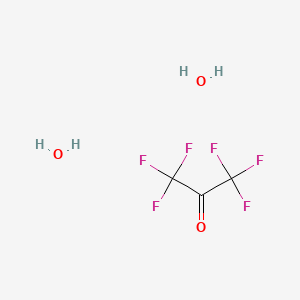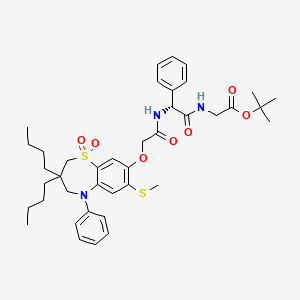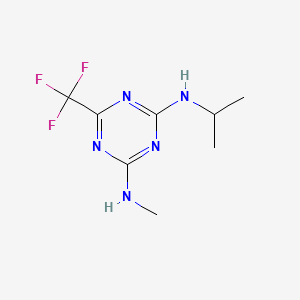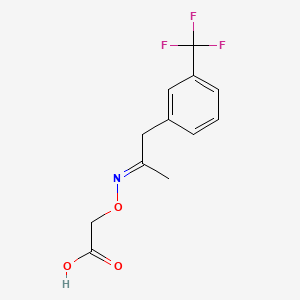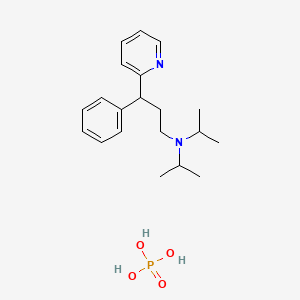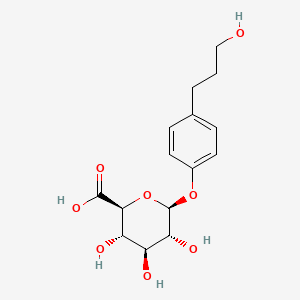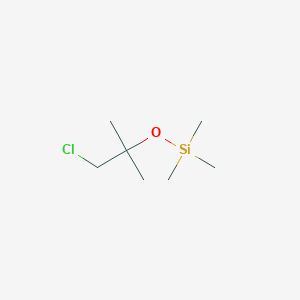
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi and a molecular weight of 180.75 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane typically involves the reaction of 2-chloro-2-methylpropane with trimethylsilanol under specific conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkoxysilanes, while oxidation reactions can produce silanols .
Wissenschaftliche Forschungsanwendungen
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane has several applications in scientific research:
Wirkmechanismus
The mechanism by which ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane exerts its effects involves the formation of reactive intermediates, such as carbocations or silanols, which then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-methylpropane: A related compound with similar reactivity but lacks the trimethylsilane group.
Trimethylsilanol: Another related compound that contains the silanol group but lacks the chloroalkyl group.
Uniqueness
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane is unique due to the presence of both the chloroalkyl and trimethylsilane groups, which confer distinct reactivity and versatility in chemical reactions .
Eigenschaften
Molekularformel |
C7H17ClOSi |
|---|---|
Molekulargewicht |
180.75 g/mol |
IUPAC-Name |
(1-chloro-2-methylpropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2,6-8)9-10(3,4)5/h6H2,1-5H3 |
InChI-Schlüssel |
XAQMYGFHWPXCEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


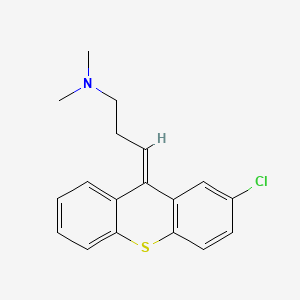
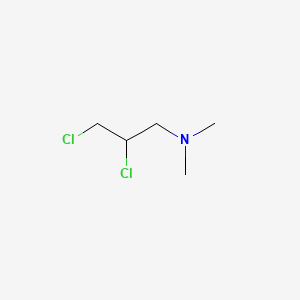
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
